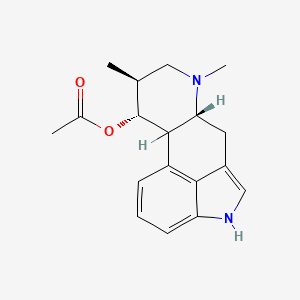

Isofumigaclavine A

Description

Properties

CAS No. |

58800-19-4 |

|---|---|

Molecular Formula |

C18H22N2O2 |

Molecular Weight |

298.4 g/mol |

IUPAC Name |

[(6aR,9S,10R)-7,9-dimethyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-10-yl] acetate |

InChI |

InChI=1S/C18H22N2O2/c1-10-9-20(3)15-7-12-8-19-14-6-4-5-13(16(12)14)17(15)18(10)22-11(2)21/h4-6,8,10,15,17-19H,7,9H2,1-3H3/t10-,15+,17?,18+/m0/s1 |

InChI Key |

GJSSYQDXZLZOLR-HQNFJNNYSA-N |

SMILES |

CC1CN(C2CC3=CNC4=CC=CC(=C34)C2C1OC(=O)C)C |

Isomeric SMILES |

C[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2[C@@H]1OC(=O)C)C |

Canonical SMILES |

CC1CN(C2CC3=CNC4=CC=CC(=C34)C2C1OC(=O)C)C |

Synonyms |

9-acetoxy-6,8-dimethylergoline isofumigaclavine A isofumigaclavine A, (8alpha,9beta)-isome |

Origin of Product |

United States |

Scientific Research Applications

Antitumor Properties

Research indicates that isofumigaclavine A exhibits promising antitumor activity. Studies have shown that it can induce apoptosis in cancer cells, making it a candidate for further investigation as an anticancer agent. Specifically, its structural analogs have been explored for their potential to inhibit tumor growth and metastasis in various cancer types, including leukemia and solid tumors .

Neurotoxic Effects

While isofumigaclavine A has potential therapeutic benefits, it is also essential to note its neurotoxic properties. Similar to its counterpart roquefortine, which has been linked to neurotoxicity when administered to mice, isofumigaclavine A's effects on neural tissues warrant careful examination in clinical contexts . Understanding these properties could lead to the development of safer derivatives or formulations that mitigate toxicity while retaining therapeutic effects.

Flavor and Aroma Enhancement

Isofumigaclavine A contributes to the flavor profile of blue cheeses, enhancing their sensory characteristics. Its presence in fermented dairy products not only affects taste but also potentially influences the overall acceptance of these foods among consumers . This aspect is particularly relevant in the food industry, where flavor compounds are critical for product differentiation.

Preservation and Shelf Life

The antimicrobial properties of isofumigaclavine A may play a role in food preservation. By inhibiting certain pathogens and spoilage organisms, it could enhance the shelf life of fermented products like blue cheese, thereby providing economic benefits to producers while ensuring food safety .

Biosynthetic Pathways

Understanding the biosynthesis of isofumigaclavine A is crucial for its application in biotechnology. Research has identified key genes involved in its production within Penicillium roqueforti. The gene cluster responsible for synthesizing clavine alkaloids includes genes such as ifgA, which encodes an enzyme critical for converting tryptophan into festuclavine, a precursor to isofumigaclavine A . This knowledge can facilitate genetic engineering efforts aimed at enhancing the yield of this compound through fermentation technology.

Case Studies

Comparison with Similar Compounds

Bioactivity and Pharmacological Profiles

- Unlike roquefortine C, it lacks reported neurotoxicity .

- Agroclavine: Demonstrates immunomodulatory effects, stimulating natural killer cells .

- Roquefortine C: A neurotoxic alkaloid co-produced with Isofumigaclavine A in P. roqueforti. It is abundant in cheese strains but absent in non-cheese environments .

Ecological and Industrial Relevance

- Cheese vs. Non-Cheese Strains: Non-cheese strains of P. roqueforti produce higher quantities of Isofumigaclavine A and festuclavine, likely due to aerobic conditions favoring oxidative biosynthetic steps . Cheese strains, however, prioritize roquefortine C production under low-oxygen conditions .

- Toxicity Considerations: PR toxin, a sesquiterpene mycotoxin, is produced by non-cheese strains but absent in cheese environments due to regulatory constraints . Isofumigaclavine A’s low concentration in cheese (<5 ppm) suggests minimal health risks .

Preparation Methods

Strain Selection and Culture Media

Isofumigaclavine A production is strain-dependent, with P. roqueforti CS1 yielding 11 mg/L under optimal conditions. Sucrose-yeast extract (SYE) medium (15% sucrose, 2% yeast extract) supports maximal metabolite production, outperforming potato dextrose or corn steep liquor media. Submerged fermentation at 15°C for 49 days enhances isofumigaclavine A yields by 300% compared to 25°C, though total biomass is reduced.

Time-Course Analysis

PR toxin and roquefortine dominate early fermentation phases, while isofumigaclavine A accumulates progressively. At 15°C, isofumigaclavine A reaches 11 mg/L by day 49, whereas PR toxin peaks at 770 mg/L by day 21 at 25°C. This temperature-dependent divergence suggests distinct regulatory mechanisms for parallel alkaloid pathways.

Fermentation Parameters and Metabolite Yields

| Temperature (°C) | Duration (Days) | Isofumigaclavine A (mg/L) | PR Toxin (mg/L) | Roquefortine (mg/L) |

|---|---|---|---|---|

| 15 | 49 | 11 | 220 | 60 |

| 25 | 21 | 3.3 | 770 | 100 |

Extraction and Purification Techniques

Mycelial Extraction

Isofumigaclavine A is extracted from freeze-dried mycelium using methanol or ethyl acetate, followed by solvent evaporation. Crude extracts are subjected to silica gel chromatography with gradient elution (hexane:ethyl acetate 8:2 to 1:1) to isolate isofumigaclavine A as a crystalline solid.

Crystallization and Purity Assessment

Recrystallization from chloroform-methanol (9:1) yields pure isofumigaclavine A, confirmed by melting point (208–210°C) and single-crystal X-ray diffraction. High-performance liquid chromatography (HPLC) with UV detection at 280 nm ensures >98% purity, critical for pharmacological studies.

Analytical Characterization

Spectroscopic Identification

Nuclear magnetic resonance (NMR) analysis reveals isofumigaclavine A’s tetracyclic structure, with characteristic signals at δ 7.35 (H-4), δ 6.98 (H-7), and δ 3.82 (OCH3). High-resolution mass spectrometry (HRMS) confirms the molecular formula C18H21N3O2 ([M+H]+ m/z 312.1701).

Q & A

Q. What established methodologies are recommended for isolating Isofumigaclavine A from fungal sources?

Isolation typically involves solvent extraction (e.g., methanol or ethyl acetate) followed by chromatographic techniques such as column chromatography (silica gel, Sephadex LH-20) and HPLC. Reproducibility requires strict documentation of solvent ratios, temperature, and pressure conditions. Structural confirmation via NMR and mass spectrometry should follow, with protocols aligned with guidelines for experimental rigor .

Q. How is the structural elucidation of Isofumigaclavine A validated in academic studies?

A combination of 1D/2D NMR (e.g., , , COSY, HMBC), high-resolution mass spectrometry (HRMS), and X-ray crystallography is standard. Researchers must cross-validate spectral data with literature and deposit raw data in supplementary materials to ensure transparency. Discrepancies in chemical shift assignments should be resolved through comparative analysis with synthetic analogs .

Q. What biosynthetic pathways are hypothesized for Isofumigaclavine A production in fungi?

Pathways are inferred via gene cluster analysis (e.g., PKS/NRPS genes) and isotopic labeling experiments. Targeted gene knockout studies in model fungi (e.g., Aspergillus spp.) combined with LC-MS metabolomic profiling are critical for mapping precursor incorporation and intermediate identification .

Advanced Research Questions

Q. How should researchers address contradictions in reported biological activities of Isofumigaclavine A across studies?

Conduct a meta-analysis using heterogeneity metrics (e.g., ) to quantify variability . Evaluate methodological differences (e.g., cell lines, dosage regimes) and employ sensitivity analysis. Replicate key experiments under standardized conditions, adhering to protocols emphasizing positive/negative controls and blinding .

Q. What computational approaches optimize the prediction of Isofumigaclavine A’s molecular targets and mechanisms?

Molecular docking (AutoDock Vina, Schrödinger) paired with molecular dynamics simulations (GROMACS) can predict binding affinities. Validate predictions via in vitro assays (e.g., SPR, ITC) and CRISPR-Cas9 gene silencing in relevant biological models. Ensure alignment with FAIR data principles for computational reproducibility .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of Isofumigaclavine A derivatives?

Use combinatorial chemistry to synthesize analogs with systematic modifications (e.g., alkyl side chains, stereochemistry). Pair with high-throughput bioassays (e.g., antimicrobial susceptibility testing, cytotoxicity screens). Apply multivariate statistical analysis (PCA, PLS) to correlate structural features with activity, ensuring balanced sample sizes and randomization .

Methodological Guidance

Q. How can researchers ensure rigorous literature reviews on Isofumigaclavine A’s pharmacological properties?

Prioritize databases with robust Boolean search capabilities (PubMed, Web of Science) over Google Scholar . Use controlled vocabulary (MeSH terms) and document search strings for reproducibility. Screen studies using PRISMA guidelines, emphasizing exclusion/inclusion criteria (e.g., in vivo vs. in vitro evidence) .

Q. What strategies mitigate bias in bioactivity assays for Isofumigaclavine A?

Implement double-blinding in assay execution and data analysis. Use orthogonal validation methods (e.g., orthogonal cell lines, enzymatic vs. cellular assays). Report effect sizes with 95% confidence intervals and pre-register experimental protocols to avoid HARKing (Hypothesizing After Results are Known) .

Q. How should researchers design studies to investigate Isofumigaclavine A’s pharmacokinetic properties?

Employ LC-MS/MS for plasma concentration profiling in rodent models, with sampling at multiple timepoints. Use non-compartmental analysis (NCA) for AUC and calculations. Cross-validate results with in silico ADMET predictions (e.g., SwissADME) and consider species-specific metabolic differences .

Data Analysis & Reporting

Q. What statistical methods are appropriate for analyzing dose-response relationships in Isofumigaclavine A studies?

Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression (GraphPad Prism, R). Report values with bootstrap confidence intervals. For non-linear responses, consider mixed-effects models or Bayesian approaches to account for inter-experiment variability .

Q. How should researchers handle missing or inconsistent spectral data in structural studies?

Apply open-source tools (e.g., MNova, ACD/Spectrus) for spectral deconvolution and noise reduction. Cross-reference with synthetic standards or publicly available spectral libraries (e.g., HMDB, GNPS). Disclose limitations in supplementary materials and propose follow-up experiments (e.g., isotopic labeling) .

Q. What frameworks guide ethical sourcing and sharing of Isofumigaclavine A samples for collaborative research?

Adhere to institutional Material Transfer Agreements (MTAs) and cite original isolation protocols. For novel analogs, deposit samples in public repositories (e.g., DSMZ, ATCC) with detailed characterization data. Follow CARE principles for Indigenous knowledge integration if applicable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.